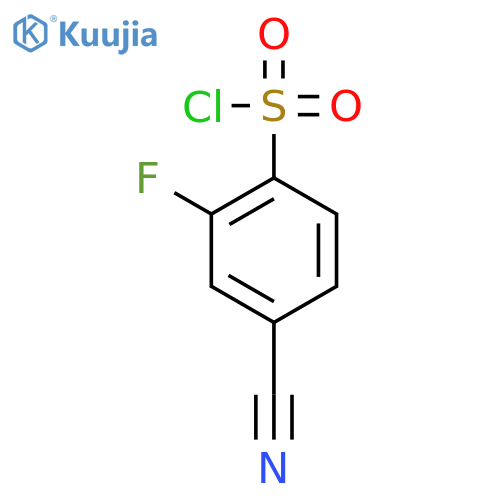

Cas no 918967-78-9 (4-cyano-2-fluorobenzene-1-sulfonyl Chloride)

4-cyano-2-fluorobenzene-1-sulfonyl Chloride 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonyl chloride, 4-cyano-2-fluoro-

- 4-cyano-2-fluorobenzenesulfonyl chloride

- 4-Cyano-2-fluoro-benzenesulfonyl chloride

- 4-cyano-2-fluorobenzene-1-sulfonylchloride

- EN300-82665

- SY195534

- 4-cyano-2-fluorobenzene-1-sulfonyl chloride

- AT11542

- MFCD16093707

- BS-13859

- 918967-78-9

- DTXSID80712412

- AKOS010996723

- SCHEMBL2889391

- 4-cyano-2-fluorobenzene-1-sulfonyl Chloride

-

- MDL: MFCD16093707

- インチ: InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-2-1-5(4-10)3-6(7)9/h1-3H

- InChIKey: UYHVZXCIAQVHMY-UHFFFAOYSA-N

- SMILES: C1=CC(=C(C=C1C#N)F)S(=O)(=O)Cl

計算された属性

- 精确分子量: 218.9557054g/mol

- 同位素质量: 218.9557054g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 13

- 回転可能化学結合数: 1

- 複雑さ: 328

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.8

- トポロジー分子極性表面積: 66.3Ų

4-cyano-2-fluorobenzene-1-sulfonyl Chloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1301343-5g |

4-Cyano-2-fluoro-benzenesulfonyl chloride |

918967-78-9 | 95% | 5g |

$3355 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1301343-500mg |

4-Cyano-2-fluoro-benzenesulfonyl chloride |

918967-78-9 | 95% | 500mg |

$555 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1637090-1g |

4-Cyano-2-fluorobenzenesulfonyl chloride |

918967-78-9 | 98% | 1g |

¥5098.00 | 2024-04-25 | |

| Enamine | EN300-82665-0.25g |

4-cyano-2-fluorobenzene-1-sulfonyl chloride |

918967-78-9 | 95% | 0.25g |

$188.0 | 2023-02-12 | |

| TRC | C907315-50mg |

4-cyano-2-fluorobenzene-1-sulfonyl Chloride |

918967-78-9 | 50mg |

$ 95.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1637090-5g |

4-Cyano-2-fluorobenzenesulfonyl chloride |

918967-78-9 | 98% | 5g |

¥18060 | 2023-04-12 | |

| Enamine | EN300-82665-0.1g |

4-cyano-2-fluorobenzene-1-sulfonyl chloride |

918967-78-9 | 95% | 0.1g |

$132.0 | 2023-02-12 | |

| 1PlusChem | 1P006AG9-5g |

Benzenesulfonyl chloride, 4-cyano-2-fluoro- |

918967-78-9 | 95% | 5g |

$1805.00 | 2025-03-21 | |

| Aaron | AR006AOL-100mg |

Benzenesulfonyl chloride, 4-cyano-2-fluoro- |

918967-78-9 | 95% | 100mg |

$207.00 | 2025-01-23 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1710-250mg |

4-Cyano-2-fluoro-benzenesulfonyl chloride |

918967-78-9 | 95% | 250mg |

¥2605.69 | 2024-04-16 |

4-cyano-2-fluorobenzene-1-sulfonyl Chloride 関連文献

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

4-cyano-2-fluorobenzene-1-sulfonyl Chlorideに関する追加情報

4-Cyano-2-Fluorobenzene-1-Sulfonyl Chloride (CAS No. 918967-78-9): A Comprehensive Overview

4-Cyano-2-fluorobenzene-1-sulfonyl chloride (CAS No. 918967-78-9) is a versatile and highly reactive organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. This compound is characterized by its unique structural features, including a cyano group, a fluorine atom, and a sulfonyl chloride moiety, which collectively contribute to its diverse reactivity and utility in various chemical reactions.

The cyano group in 4-cyano-2-fluorobenzene-1-sulfonyl chloride imparts significant electronic effects, making it an excellent electrophile in nucleophilic substitution reactions. The presence of the fluorine atom enhances the compound's lipophilicity and stability, which are crucial properties for designing molecules with improved pharmacokinetic profiles. The sulfonyl chloride functionality is highly reactive and can readily undergo nucleophilic substitution to form sulfonamides, sulfonates, and other derivatives, making it a valuable building block in the synthesis of complex molecules.

Recent research has highlighted the potential applications of 4-cyano-2-fluorobenzene-1-sulfonyl chloride in the development of novel pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as a key intermediate in the synthesis of potent inhibitors of specific enzymes involved in cancer progression. The unique combination of functional groups in 4-cyano-2-fluorobenzene-1-sulfonyl chloride allows for the fine-tuning of molecular properties, such as solubility and binding affinity, which are essential for optimizing drug candidates.

In addition to its role in drug discovery, 4-cyano-2-fluorobenzene-1-sulfonyl chloride has found applications in materials science. A recent publication in Advanced Materials reported the use of this compound as a monomer for the synthesis of functional polymers with enhanced thermal stability and mechanical strength. The versatility of 4-cyano-2-fluorobenzene-1-sulfonyl chloride makes it an attractive candidate for developing advanced materials with tailored properties for various industrial applications.

The synthetic accessibility of 4-cyano-2-fluorobenzene-1-sulfonyl chloride has also been extensively studied. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One notable method involves the reaction of 4-cyano-2-fluorobenzenesulfonic acid with thionyl chloride, yielding high yields and purity levels. These synthetic advancements have facilitated the widespread availability of 4-cyano-2-fluorobenzene-1-sulfonyl chloride, enabling researchers to explore its potential in diverse fields.

The safety and handling of 4-cyano-2-fluorobenzene-1-sulfonyl chloride are critical considerations due to its reactivity and potential hazards. It is important to follow standard laboratory safety protocols when working with this compound, including the use of personal protective equipment (PPE) and proper ventilation. Additionally, storage conditions should be carefully controlled to prevent degradation or unwanted reactions.

In conclusion, 4-cyano-2-fluorobenzene-1-sulfonyl chloride (CAS No. 918967-78-9) is a multifaceted compound with significant potential in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique structural features and reactivity make it an invaluable tool for researchers aiming to develop innovative solutions in these fields. As ongoing research continues to uncover new applications and synthetic methods, the importance of 4-cyano-2-fluorobenzene-1-sulfonyl chloride is likely to grow even further.

918967-78-9 (4-cyano-2-fluorobenzene-1-sulfonyl Chloride) Related Products

- 941989-09-9(1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2167257-61-4(3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea)

- 2807441-15-0(3,5-Dichloro-2,6-difluorobenzaldehyde)

- 2089300-62-7(ethyl 2-amino-1,2,4triazolo1,5-apyridine-7-carboxylate)

- 1114635-80-1(N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2,2,2-trifluoroacetamide)

- 2172022-68-1(9-benzyl-2-methyl-6-oxa-2,10-diazaspiro4.5decane)

- 2248399-84-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate)

- 2172502-37-1(1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide)

- 21160-87-2(L-Glutamic acid-)

- 185423-00-1(Benzyl 2,6-dichloro-3-hydroxyisonicotinate)